Sodium 5-ethylbarbiturate

Description

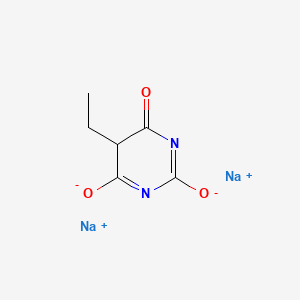

Structure

3D Structure of Parent

Properties

CAS No. |

71720-62-2 |

|---|---|

Molecular Formula |

C6H6N2Na2O3 |

Molecular Weight |

200.10 g/mol |

IUPAC Name |

disodium;5-ethyl-6-oxo-5H-pyrimidine-2,4-diolate |

InChI |

InChI=1S/C6H8N2O3.2Na/c1-2-3-4(9)7-6(11)8-5(3)10;;/h3H,2H2,1H3,(H2,7,8,9,10,11);;/q;2*+1/p-2 |

InChI Key |

JCLLKHROWQOZEF-UHFFFAOYSA-L |

Canonical SMILES |

CCC1C(=NC(=NC1=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Historical and Foundational Context of Sodium 5 Ethylbarbiturate Research

Origins of Barbituric Acid Chemistry and Early Pharmacological Investigations

The journey into the world of barbiturates began in 1864 when German chemist Adolf von Baeyer first synthesized barbituric acid. wikipedia.orgic.ac.ukgeneral-anaesthesia.com This was achieved by condensing urea (B33335) with malonic acid, a derivative found in apples. ic.ac.ukresearchgate.netmdpi.com There are several anecdotes regarding the origin of the name "barbituric acid," with one popular story suggesting it was named in honor of Saint Barbara, as the discovery coincided with her feast day. ic.ac.ukgeneral-anaesthesia.com Another tale suggests the name is a portmanteau of "Barbara" and "urea." ic.ac.uk

Initially, barbituric acid itself was found to be pharmacologically inactive. wikipedia.orgic.ac.ukgeneral-anaesthesia.com However, this discovery laid the groundwork for future chemical modifications. The key to unlocking the pharmacological potential of this class of compounds lay in substitutions at the 5-position of the pyrimidine (B1678525) ring. mdpi.com

A significant breakthrough came in 1903 when Emil Fischer and Joseph von Mering synthesized the first pharmacologically active barbiturate (B1230296), diethylbarbituric acid, which they named Veronal. ic.ac.uktifr.res.innih.gov Their research demonstrated that this new compound could induce sleep in dogs. ic.ac.uk This discovery marked the beginning of the therapeutic use of barbiturates and spurred further research into synthesizing new derivatives. ic.ac.uknih.govnumberanalytics.com Following this, in 1912, phenobarbital (B1680315) was introduced and quickly became a widely used anticonvulsant. wikipedia.orggeneral-anaesthesia.comnumberanalytics.com

The synthesis of barbiturates became more refined over time. In 1879, French chemist Édouard Grimaux improved the synthesis process for barbituric acid using malonic acid, urea, and phosphorus oxychloride. wikipedia.org Later methods utilized diethyl malonate in place of malonic acid to avoid issues with the acidity of the carboxylic acid. wikipedia.orgorgsyn.org The Knoevenagel condensation reaction became an important method for the synthesis and modification of barbiturate compounds. tifr.res.in Over the course of the 20th century, over 2,500 different barbiturates were synthesized, with about 50 of them finding clinical use. wikipedia.orgnih.goveuropa.eu

Key Milestones in Early Barbiturate Research

| Year | Event | Key Figures | Significance |

| 1864 | Synthesis of barbituric acid | Adolf von Baeyer | Laid the chemical foundation for barbiturate drugs. wikipedia.orgic.ac.ukgeneral-anaesthesia.com |

| 1879 | Perfected the synthesis of barbituric acid | Édouard Grimaux | Made widespread development of barbiturate derivatives possible. wikipedia.org |

| 1903 | Synthesis and introduction of barbital (B3395916) (Veronal) | Emil Fischer & Joseph von Mering | The first pharmacologically active barbiturate used in medicine. ic.ac.uktifr.res.innih.gov |

| 1912 | Introduction of phenobarbital (Luminal) | Became a widely used anticonvulsant. wikipedia.orggeneral-anaesthesia.comnumberanalytics.com |

Evolution of Research Paradigms for Barbiturate Compounds in Neuropharmacology

The initial use of barbiturates as sedatives and hypnotics in the early 20th century marked the beginning of a new era in neuropharmacology. numberanalytics.comnih.gov The discovery of phenobarbital's anticonvulsant properties in 1912, a result of serendipity, expanded their therapeutic applications into the treatment of epilepsy. nih.govnih.gov

The primary mechanism of action for barbiturates involves their effect on the central nervous system. cuny.edubritannica.com They act as positive allosteric modulators of the gamma-aminobutyric acid type A (GABAA) receptor. wikipedia.orgwikipedia.org GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.orgnews-medical.net Barbiturates bind to a specific site on the GABAA receptor, which is distinct from the binding sites for GABA itself and for benzodiazepines. europa.euwikipedia.orgacnp.org This binding potentiates the effect of GABA, leading to an increased duration of chloride ion channel opening. cuny.eduwikipedia.orgnews-medical.net The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a depressant effect on the central nervous system. cuny.edunews-medical.net

At higher concentrations, barbiturates can also directly activate the GABAA receptor, even in the absence of GABA. tifr.res.innih.gov This direct agonistic activity contributes to their more profound central nervous system depressant effects compared to other modulators like benzodiazepines. wikipedia.org

Further research has revealed that barbiturates also have effects on other neurotransmitter systems. They can block AMPA and kainate receptors, which are subtypes of the excitatory glutamate (B1630785) receptor. wikipedia.orgnih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system. wikipedia.org The dual action of potentiating inhibitory GABAergic transmission and inhibiting excitatory glutamatergic transmission helps to explain the potent central nervous system depressant effects of barbiturates. wikipedia.orgnih.gov Additionally, at higher concentrations, they can inhibit the calcium-dependent release of neurotransmitters. wikipedia.orgnih.gov

The evolution of research into barbiturates saw a shift from simple observation of their sedative and hypnotic effects to a more nuanced understanding of their molecular mechanisms of action. This progression was driven by advancements in electrophysiology and radioligand binding studies. acnp.org These techniques allowed researchers to investigate the interactions of barbiturates with specific receptor proteins and ion channels, leading to the detailed models of their action that are understood today.

Evolution of Understanding of Barbiturate Action

| Time Period | Prevailing Understanding | Key Research Focus |

| Early 20th Century | Empirical observation of sedative, hypnotic, and anticonvulsant effects. nih.govnih.govnumberanalytics.com | Synthesis of new derivatives and clinical applications. nih.gov |

| Mid-20th Century | Recognition of central nervous system depression. cuny.edubritannica.com | Investigation of effects on neuronal firing and synaptic transmission. acnp.org |

| Late 20th Century - Present | Elucidation of the role of GABAA receptors and other neurotransmitter systems. wikipedia.orgacnp.orgnih.gov | Molecular pharmacology, receptor binding studies, and ion channel electrophysiology. acnp.org |

Synthetic Methodologies and Chemical Derivatization of the Barbituric Acid Scaffold

Advanced Synthetic Approaches to Sodium 5-ethylbarbiturate and Analogs

The synthesis of this compound and related 5-substituted barbituric acids has evolved significantly, with researchers continuously developing more efficient and versatile reaction pathways. These advancements are crucial for accessing a diverse range of analogs with tailored properties.

Development of Novel Reaction Pathways for 5-Substituted Barbituric Acids

The classical synthesis of barbiturates involves the condensation of a malonic acid derivative with urea (B33335). ontosight.ai However, contemporary research has focused on creating more sophisticated and efficient routes to 5-substituted barbituric acids. One notable approach is the alkaline hydrolysis of 5-ethylbarbituric acid to yield this compound. vulcanchem.com

Recent innovations include multicomponent reactions (MCRs) which allow for the construction of complex barbituric acid derivatives in a single step from multiple starting materials. mdpi.commdpi.com For instance, a three-component reaction involving barbituric acids, aldehydes, and dihydropyridines under microwave irradiation in the absence of a solvent has been shown to produce 5-benzylated barbituric acids in good yields. researchgate.net Another novel pathway involves the reaction of barbituric acid with aldehydes in the presence of a reusable ionic liquid catalyst to form 5-arylidene barbituric acid derivatives. mdpi.com These methods offer advantages in terms of efficiency, atom economy, and the ability to generate a diverse library of compounds.

Furthermore, the development of catalytic systems has played a pivotal role. For example, the use of organocatalysts like L-(+)-tartaric acid has enabled the synthesis of complex spiro[furo[2,3-d]pyrimidine-6,5′-pyrimidine] derivatives. researchgate.net Such advancements are paving the way for the creation of novel barbituric acid-based molecules with unique structural features.

Strategies for Introducing Diverse Functionalities at the 5-position

The functionalization at the C-5 position of the barbituric acid ring is a key strategy for modifying the properties of these compounds. ontosight.ai A variety of methods have been developed to introduce diverse substituents at this position.

Alkylation is a fundamental technique, where alkyl groups are introduced at the 5-position of the pyrimidine (B1678525) ring. mdpi.com This is often achieved by reacting the barbituric acid with alkyl halides in the presence of a base. The properties of the resulting barbiturate (B1230296) can be fine-tuned by altering the nature of the alkyl groups. mdpi.com

Beyond simple alkylation, other reactions such as acylation, esterification, and ring-opening reactions provide avenues for introducing a wider range of functional groups. mdpi.com The Knoevenagel condensation of barbituric acid with aldehydes is a widely used method to introduce aryl or vinyl groups at the 5-position. mdpi.commdpi.com This reaction can be facilitated by various catalysts, including environmentally benign options like trisodium (B8492382) citrate (B86180) dihydrate in an aqueous medium. mdpi.com

Moreover, the introduction of heteroatoms has been explored. For example, a method for replacing the hydrogen at the 5-position with an amine function has been developed, involving the bromination of the barbituric acid followed by reaction with various amines. gatech.edu This has led to the preparation of numerous new barbituric acid derivatives. gatech.edu The versatility of these synthetic strategies allows for the creation of a vast chemical space around the barbituric acid scaffold.

Chemical Modification Strategies and Structural Elucidation Techniques

The ability to precisely modify the barbituric acid scaffold and accurately determine the structure of the resulting derivatives is paramount for the development of new compounds with desired properties.

Site-Specific Derivatization and Scaffold Hybridization

Site-specific derivatization allows for the targeted modification of the barbituric acid molecule. A prominent example is the functionalization at the 5-position, which significantly influences the compound's characteristics. ontosight.ai The synthesis of 5,5-dibenzylbarbituric acid, for instance, involves the specific alkylation of the 5-position with two benzyl (B1604629) groups.

Molecular hybridization has emerged as a powerful strategy to create novel molecules by combining the barbituric acid scaffold with other pharmacophores. heteroletters.org This approach aims to generate hybrid molecules with potentially enhanced or novel biological activities. heteroletters.org For example, new barbituric acid derivatives have been designed by combining them with heterocyclic compounds like aromatic amines. heteroletters.org Another approach involves creating spiro-barbiturates, where the barbituric acid ring is part of a spirocyclic system, leading to unique three-dimensional structures. researchgate.net These strategies significantly expand the structural diversity and potential applications of barbiturate-based compounds.

Application of High-Resolution Spectroscopic Methods in Structural Confirmation

A suite of high-resolution spectroscopic techniques is indispensable for the unambiguous structural confirmation of synthesized barbituric acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for identifying barbiturates, even in complex mixtures. rsc.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the differentiation of barbiturates based on the signals from the substituents at the C-5 position. rsc.org

Infrared (IR) and Raman Spectroscopy are used to identify characteristic functional groups. IR spectroscopy has been used to study carbonyl and N-H vibrations in barbiturates. acs.org Raman spectroscopy can be used to classify different barbiturates based on their skeletal structure, with a strong band around 629 ± 8 cm⁻¹ for free acids being characteristic of the symmetric "breathing" of the pyrimidine ring. acs.org

Ultraviolet-Visible (UV-Vis) Spectrophotometry is another valuable technique. nih.govoup.com Barbiturates exhibit characteristic UV absorption, which can be used for their detection and quantification. oup.com The keto-enol tautomerism of some 5-substituted barbituric acids can also be studied using UV-Vis spectroscopy, as the enol form often shows a significant bathochromic shift in its absorption band. thieme-connect.de

X-ray Crystallography provides the definitive three-dimensional structure of crystalline compounds, offering precise information on bond lengths, bond angles, and stereochemistry. This technique has been used to characterize synthesized barbituric acid derivatives.

The combined application of these spectroscopic methods provides a comprehensive and reliable means of structural elucidation for novel barbituric acid derivatives.

| Spectroscopic Method | Application in Barbiturate Analysis | Key Findings/Advantages |

| NMR Spectroscopy | Identification in pure form and mixtures | Differentiates based on C-5 substitutions; provides detailed structural information. rsc.org |

| Mass Spectrometry | Identification and structural confirmation | Determines molecular weight and fragmentation patterns, confirming covalent bond formation. gatech.edursc.org |

| Raman Spectroscopy | Classification based on skeletal structure | Identifies characteristic ring "breathing" vibrations. acs.org |

| UV-Vis Spectroscopy | Detection and study of tautomerism | Useful for screening and observing keto-enol equilibrium shifts. nih.govoup.comthieme-connect.de |

Molecular and Cellular Mechanisms of Action of Sodium 5 Ethylbarbiturate

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Sodium 5-ethylbarbiturate acts as a positive allosteric modulator of GABAA receptors. researchgate.net This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the receptor's response to GABA. researchgate.net The GABAA receptor is a ligand-gated ion channel that, upon activation by GABA, allows the influx of chloride ions into the neuron, causing hyperpolarization and making it less likely to fire an action potential. nih.govnih.gov

Subunit Selectivity and Receptor Isoform Specificity in GABAA Receptor Binding

GABAA receptors are pentameric structures assembled from a variety of subunits, with the most common combination being two α, two β, and one γ subunit. nih.govnih.gov The specific subunit composition determines the pharmacological properties of the receptor. nih.gov Different receptor subtypes are distributed throughout various regions of the brain, and this diversity allows for targeted therapeutic interventions. nih.gov

The development of drugs with selectivity for specific GABAA receptor subtypes, such as those containing the α5 subunit, is an area of active research, as this could lead to therapies with fewer side effects. nih.govnih.gov While detailed studies on the specific subunit selectivity of this compound are limited, barbiturates as a class are known to have distinct binding sites and modulatory effects compared to other GABAA receptor modulators like benzodiazepines. researchgate.net The search for molecules with selective affinity for particular GABAA receptor subtypes is driven by the understanding that different subunit combinations mediate distinct physiological effects. scispace.com

| Subunit Family | Number of Isoforms | Primary Function/Role |

|---|---|---|

| Alpha (α) | 6 (α1-α6) | Contributes to agonist and modulator binding; influences sedative and hypnotic effects. |

| Beta (β) | 3 (β1-β3) | Essential for receptor assembly and GABA binding. |

| Gamma (γ) | 3 (γ1-γ3) | Mediates benzodiazepine sensitivity and influences receptor trafficking. |

| Delta (δ) | 1 | Often found in extrasynaptic receptors mediating tonic inhibition. |

Electrophysiological Correlates of Barbiturate-Induced Ion Channel Gating

The binding of this compound to the GABAA receptor potentiates the GABA-mediated chloride current. nih.gov Electrophysiological studies of GABAA receptors reveal that they are ligand-gated chloride channels that mediate both phasic and tonic inhibition in the brain. nih.govnih.gov The influx of chloride ions through the channel pore leads to hyperpolarization of the neuronal membrane, thus inhibiting action potential firing. nih.gov

Barbiturates, in general, are understood to prolong the duration of GABA-induced channel openings, in contrast to benzodiazepines which increase the frequency of channel opening. This prolonged channel opening leads to a greater influx of chloride ions and a more potent inhibitory effect. The time-course and amplitude of the chloride currents are key determinants of the physiological impact of GABAA receptor activation. nih.gov

| Modulator Class | Effect on Channel Gating | Resulting Change in Chloride Current |

|---|---|---|

| Barbiturates | Increases the duration of channel opening | Prolonged and larger total ion flux per activation event |

| Benzodiazepines | Increases the frequency of channel opening | More frequent bursts of ion flux |

Effects on GABA Transport and Endogenous GABAergic Signaling Pathways

The concentration of GABA in the synaptic cleft and extrasynaptic space is regulated by GABA transporters (GATs), which are responsible for the reuptake of GABA into neurons and glial cells. nih.gov These transporters are dependent on sodium and chloride ions. nih.gov The activity of GATs is crucial for terminating GABAergic signaling and maintaining low extracellular GABA levels. nih.gov

Given that this compound is a sodium salt, it has the potential to influence the sodium gradient across the neuronal membrane. Alterations in the transmembrane sodium gradient can affect the function of GABA transporters. For instance, a reduction in the extracellular sodium concentration has been shown to decrease the efficiency of GABA uptake, thereby increasing the effective concentration of GABA at the GABAA receptors and enhancing GABA-mediated currents. nih.gov While direct studies on the effect of this compound on GABA transporters are not extensively available, its sodium component could theoretically modulate GABAergic signaling through this mechanism.

Investigation of Other Potential Molecular Targets and Ion Channel Interactions

Exploration of Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells. nih.govfrontiersin.org These channels are significant targets for a variety of therapeutic agents. frontiersin.org VGSCs cycle through resting, open, and inactivated states in response to changes in membrane potential. elifesciences.org Modulation of these channels, for example by altering their activation or inactivation kinetics, can have profound effects on neuronal excitability. nih.gov While some anesthetic compounds are known to interact with VGSCs, there is currently a lack of specific evidence to suggest that this compound directly modulates these channels in a significant manner.

Secondary Effects on Other Neurotransmitter Systems

The central nervous system is a complex network where different neurotransmitter systems interact. Alterations in one system can lead to downstream effects on others. For instance, studies have shown that a deficit in the cholinergic system can lead to secondary changes in the serotonergic system, including an initial increase in serotonin turnover followed by a decrease in serotonergic function. nih.gov While direct evidence linking this compound to significant secondary effects on neurotransmitter systems like the cholinergic or serotonergic systems is not well-documented, the interconnectedness of these pathways suggests that potent modulation of the GABAergic system could indirectly influence the activity of other neurotransmitters.

Structure Activity Relationship Sar and Structural Determinants of Sodium 5 Ethylbarbiturate Pharmacology

Elucidation of Structural Determinants for Pharmacological Activity within Barbiturate (B1230296) Homologs

The pharmacological activity of barbiturates is highly dependent on the physicochemical properties of the substituents at the C-5 position of the barbituric acid ring. mdpi.com For a barbiturate to exert its effects on the central nervous system (CNS), it must possess an optimal balance of lipophilicity and acidity to cross the blood-brain barrier. pharmacy180.com

Key structural determinants for activity in barbiturate homologs include:

Substitution at the 5-position: Disubstitution at the C-5 position is essential for hypnotic activity. youtube.comcutm.ac.in Mono-substituted barbiturates are generally inactive. youtube.com The nature of these substituents dictates the potency and duration of action.

Lipid Solubility: The sedative and hypnotic activity of barbiturates generally increases with lipid solubility up to a certain point. youtube.com This is because increased lipophilicity facilitates passage across the blood-brain barrier. pharmacy180.com The total number of carbon atoms in the substituents at C-5 is a key factor influencing lipophilicity, with optimal activity generally observed when the total number of carbons is between 6 and 10. pharmacy180.comyoutube.com

Branching and Unsaturation: Within a series of isomers, branched-chain substituents at the 5-position tend to have greater lipid solubility and activity, as well as a shorter duration of action compared to their straight-chain counterparts. youtube.comslideshare.net The presence of unsaturated bonds (e.g., allyl or cycloalkenyl groups) also tends to increase activity compared to saturated analogs with the same number of carbon atoms. youtube.com

Alicyclic or Aromatic Substituents: The introduction of alicyclic or aromatic rings at the 5-position generally results in more potent compounds compared to aliphatic substituents with an equivalent number of carbon atoms. pharmacy180.comyoutube.com

Polar Substituents: The introduction of polar groups (e.g., -OH, -NH2, -COOH) into the substituents at the 5-position decreases lipid solubility and, consequently, reduces the hypnotic potency. pharmacy180.comslideshare.net

Substitution at the N-1 and N-3 positions: Alkylation at the N-1 or N-3 positions can influence the onset and duration of action. For instance, N-methylation can lead to a quicker onset and shorter duration of action. cutm.ac.inyoutube.com However, disubstitution at both N-1 and N-3 renders the compound non-acidic and inactive. pharmacy180.comslideshare.net

Modification at the C-2 position: Replacing the oxygen atom at the C-2 position with a sulfur atom to form a thiobarbiturate results in a compound with a more rapid onset and shorter duration of action due to increased lipid solubility. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Analysis of Barbiturate Analogs

Quantitative Structure-Activity Relationship (QSAR) studies provide a more quantitative framework for understanding the relationship between the chemical structure of barbiturates and their biological activity. echemcom.comtandfonline.com These studies employ statistical methods to correlate physicochemical properties, represented by molecular descriptors, with pharmacological activity. echemcom.comechemcom.com

For barbiturate analogs, QSAR models have been developed to predict various properties, including:

Physicochemical Properties: QSAR models have been successfully used to predict properties such as polarizability (POL), molar refractivity (MR), and the octanol/water partition coefficient (LogP), which are crucial for understanding a drug's pharmacokinetic profile. echemcom.comechemcom.com

Biological Activity: The lipophilicity of barbiturates, often determined chromatographically, plays a crucial role in their biological effect and is a key descriptor in many QSAR models. tandfonline.com Multivariate methods like Cluster Analysis and Principal Component Analysis have shown that the polarity of the substituent at the 5-position has the most significant influence on the tested biological parameters. tandfonline.comuns.ac.rs

Receptor Binding and Toxicity: QSAR studies have also been employed to predict the biological properties and toxicity of barbiturates. echemcom.com The molecular volume (MV) is a descriptor often used in these studies as it relates to the transport characteristics of molecules, such as their ability to cross biological membranes. tandfonline.com

A study on 5-arylidene-N,N'-dimethylbarbituric acid derivatives as potential gout drugs utilized QSAR analysis to develop equation models. The results indicated that the atomic charges on C2, N3, C5, and C6 were significant parameters in describing the inhibitory activity on xanthine (B1682287) oxidase. jomanagement.org Another QSAR study on barbituric acid derivatives focused on their inclusion complexation with cyclodextrins. This research found that the stability of these complexes was related to the molar refractivity and hydrophobicity of the substituent at the 5-position. nih.gov

Influence of Substituents at the 5-position on Receptor Binding and Efficacy

The substituents at the 5-position of the barbiturate ring are paramount in determining the compound's binding affinity and efficacy at the GABA-A receptor. europa.eu Barbiturates act as positive allosteric modulators of the GABA-A receptor, meaning they enhance the effect of the neurotransmitter GABA. europa.eunews-medical.net At higher concentrations, they can directly activate the receptor. pharmatutor.orgnih.gov

The influence of 5-position substituents on receptor interaction can be summarized as follows:

Size and Shape: The size and shape of the substituents at the 5-position influence how the molecule fits into the binding pocket on the GABA-A receptor. This steric hindrance or complementarity is a critical factor for binding affinity.

Electronic Effects: The electronic properties of the substituents can influence the acidity of the barbiturate ring, which in turn affects the ionization state of the molecule at physiological pH. This is important for both membrane permeation and receptor interaction. pharmacy180.com

Studies on different GABA-A receptor subunit combinations have shown that the type of α subunit present determines both the affinity and efficacy of direct activation by barbiturates like pentobarbital (B6593769). nih.gov For example, receptors containing an α6 subunit exhibit a higher affinity and efficacy for direct activation by pentobarbital compared to those with other α subunits. nih.gov This highlights the nuanced and subtype-dependent nature of barbiturate-receptor interactions, which are ultimately governed by the structural features of the barbiturate molecule, particularly the substituents at the 5-position.

Table 1: Influence of 5-Position Substituents on Barbiturate Activity

| Substituent Property at C-5 | Effect on Activity | Rationale |

| Increased Lipophilicity | Increases potency (up to a point) | Enhanced ability to cross the blood-brain barrier. pharmacy180.comyoutube.com |

| Branching of Alkyl Chains | Increases potency, shorter duration | Increased lipid solubility and altered metabolism. youtube.comslideshare.net |

| Unsaturation in Alkyl Chains | Increases potency | Altered conformation and metabolism. youtube.com |

| Aromatic/Alicyclic Rings | Increases potency | Enhanced binding interactions with the receptor. pharmacy180.comyoutube.com |

| Polar Groups | Decreases potency | Reduced lipid solubility and blood-brain barrier penetration. pharmacy180.comslideshare.net |

Rational Design Principles for Novel Barbituric Acid Derivatives

The understanding of SAR and QSAR for barbiturates has paved the way for the rational design of novel derivatives with potentially improved therapeutic profiles. irapa.orguno.edu The goal of rational drug design in this context is to create new molecules with desired pharmacological properties, such as enhanced efficacy, selectivity for specific GABA-A receptor subtypes, or reduced side effects. researchgate.net

Key principles in the rational design of novel barbituric acid derivatives include:

Scaffold Hopping and Modification: While the barbituric acid core is generally retained, modifications to this scaffold or the exploration of related heterocyclic systems can lead to novel compounds. irapa.org

Substituent Optimization: Based on established SAR, substituents at the 5-position can be systematically varied to fine-tune properties like lipophilicity, steric bulk, and electronic character. This allows for the optimization of potency and pharmacokinetic properties. mdpi.com

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, through the formation of spiro-analogs, can provide insights into the bioactive conformation and may lead to compounds with altered allosteric modulatory activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physicochemical properties (bioisosteres) can lead to compounds with improved metabolic stability or altered receptor interactions.

Targeting Specific Receptor Subtypes: As the diversity of GABA-A receptor subunits and their distinct pharmacological roles become better understood, the design of barbiturates that selectively target specific subtypes is a key goal. researchgate.net This could lead to drugs with more specific therapeutic actions and fewer side effects.

Recent research has explored the synthesis of novel barbituric acid derivatives for a range of potential applications beyond their traditional use as sedatives and hypnotics, including as antibacterial, antiviral, and anti-cancer agents. uno.edu These efforts often involve the application of modern synthetic methodologies and computational modeling to guide the design and synthesis of new compounds. nih.govmdpi.com

Enzymatic Biotransformation and Pharmacokinetic Interactions of Barbiturates

Induction of Cytochrome P450 Enzymes by Barbiturates (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4/5)

Barbiturates are well-documented inducers of the cytochrome P450 (CYP) superfamily of enzymes, which are critical for the metabolism of a vast array of xenobiotics and endogenous compounds. This induction can lead to significant alterations in the pharmacokinetic profiles of co-administered drugs. While phenobarbital (B1680315) is the most extensively studied barbiturate (B1230296) in this regard, other members of the class, including barbital (B3395916), also exhibit enzyme-inducing properties.

The induction of CYP enzymes by barbiturates can have varied effects on drug metabolism. For instance, it can accelerate the clearance of drugs that are substrates for the induced enzymes, potentially reducing their therapeutic efficacy. Conversely, for prodrugs that require metabolic activation by CYP enzymes, induction can lead to increased levels of the active metabolite, which may enhance efficacy or increase the risk of toxicity.

Studies have shown that barbiturates can induce a range of CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4/5. However, the extent and profile of induction can vary between different barbiturates. For example, while phenobarbital is a potent inducer of multiple CYP enzymes, research has indicated that barbital may have a more selective or less pronounced inductive effect on certain isoforms. One study noted that barbital did not show a clear inductive effect on CYP1A2 mRNA levels.

Metabolic Pathways of Sodium 5,5-diethylbarbiturate and its Derivatives

The metabolism of Sodium 5,5-diethylbarbiturate is a crucial determinant of its duration of action and elimination from the body. Unlike many other barbiturates that undergo extensive metabolism, barbital is known for its long half-life due to its relatively slow and limited biotransformation.

The primary routes of metabolism for many barbiturates involve oxidation of the substituents at the C5 position of the barbituric acid ring, a process largely mediated by hepatic microsomal enzymes. This can include hydroxylation, oxidation to ketones, and cleavage of side chains. However, specific and detailed metabolic pathways for Sodium 5,5-diethylbarbiturate are not as extensively characterized in the scientific literature as those for more commonly used barbiturates like phenobarbital. The limited metabolism of barbital contributes to its prolonged presence in the body, with a significant portion of the drug being excreted unchanged in the urine.

Implications of Enzyme Modulation on Concomitant Drug Metabolism in Preclinical Models

The induction of hepatic microsomal enzymes by barbiturates has significant implications for the metabolism of other drugs when administered concurrently. In preclinical models, this enzyme induction can lead to clinically relevant drug-drug interactions.

Preclinical studies, often conducted in animal models such as rats, are essential for elucidating the potential for these interactions. For example, the administration of a barbiturate can lead to an increased rate of metabolism of a co-administered drug that is a substrate for the induced CYP enzymes. This can result in lower plasma concentrations of the second drug, potentially compromising its therapeutic effect.

Conversely, if the barbiturate inhibits a particular metabolic pathway, it could lead to increased concentrations of a co-administered drug, raising the risk of toxicity. The specific outcomes of these interactions are dependent on the particular barbiturate, the co-administered drug, and the specific enzymes involved in their respective metabolic pathways. While the general principles of these interactions are well-established for barbiturates as a class, specific preclinical data for Sodium 5,5-diethylbarbiturate's impact on the metabolism of a wide range of other drugs is less abundant compared to more potent enzyme inducers like phenobarbital.

Role of Hepatic Microsomal Enzymes in Barbiturate Metabolism

Hepatic microsomal enzymes, located in the endoplasmic reticulum of liver cells, are the primary site for the metabolism of most barbiturates. This enzyme system, particularly the cytochrome P450 monooxygenases, is responsible for the Phase I metabolic reactions that introduce or expose functional groups on the barbiturate molecule, making it more water-soluble and easier to excrete.

The activity of these enzymes is a key determinant of the rate of barbiturate clearance from the body. Induction of these enzymes, as discussed earlier, can lead to an accelerated metabolism of the barbiturate itself, a phenomenon that can contribute to the development of tolerance with chronic use.

Interestingly, while barbital is an effective inducer of drug-metabolizing enzymes, it has been reported that it does not spectrally interact with cytochrome P-450 in the same manner as other barbiturates like phenobarbital. Studies have shown that the administration of barbital leads to increases in the activity of NADPH-cytochrome c reductase and the concentration of cytochrome b5, but not an increase in the total cytochrome P-450 content. This suggests that the mechanism of enzyme induction by barbital may differ from that of other barbiturates and warrants further investigation to fully understand its interactions with the hepatic microsomal enzyme system.

Advanced Analytical Techniques for Sodium 5 Ethylbarbiturate Characterization and Detection in Research

Chromatographic Separations Coupled with Mass Spectrometry (GC-MS, LC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of Sodium 5-ethylbarbiturate. These methods are indispensable for assessing the purity of a sample and confirming the identity of the compound.

In GC-MS analysis of barbiturates, derivatization is often employed to improve the volatility and thermal stability of the compounds, leading to better chromatographic peak shape and sensitivity. A common derivatization technique is methylation, which can be performed using reagents like trimethylanilinium hydroxide (B78521) (TMAH) in a process known as "flash methylation" within the hot GC injection port. The resulting N-methylated derivatives of barbiturates are then separated on a capillary column, such as one with a 5% phenyl polysiloxane phase, before being detected by the mass spectrometer. Selective ion monitoring (SIM) is frequently used to enhance sensitivity and selectivity by monitoring for characteristic ions of the target analyte.

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific method for the analysis of barbiturates without the need for derivatization. Reversed-phase chromatography, often utilizing a C18 column, is a common approach for separating barbiturates from a sample matrix. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. Detection by tandem mass spectrometry, often in negative ion mode, provides excellent specificity through the monitoring of specific precursor-to-product ion transitions. This high-throughput technique allows for the simultaneous analysis of multiple barbiturates in a single run.

Interactive Data Table: Typical GC-MS and LC-MS Parameters for Barbiturate (B1230296) Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample Preparation | Extraction followed by derivatization (e.g., methylation) | Simple dilution ("dilute and shoot") or solid-phase extraction |

| Chromatographic Column | Capillary column (e.g., 5% phenyl polysiloxane) | Reversed-phase C18 column |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), typically negative mode |

| Detection | Selective Ion Monitoring (SIM) of characteristic fragment ions | Multiple Reaction Monitoring (MRM) of specific transitions |

| Throughput | Lower | Higher nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide a wealth of information about the molecular structure, allowing for the unambiguous assignment of atoms and their connectivity.

¹H NMR spectroscopy provides information about the different types of protons in the molecule and their chemical environment. For this compound, the spectrum would be expected to show signals corresponding to the ethyl group's methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons. The chemical shift (δ) of these signals, their integration (the area under the peak, which is proportional to the number of protons), and their splitting pattern (due to spin-spin coupling with neighboring protons) are all used to confirm the structure.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons in the barbiturate ring are particularly characteristic and appear at the downfield end of the spectrum. The signals for the ethyl group's carbons would also be readily identifiable. The combination of ¹H and ¹³C NMR data allows for a complete and detailed confirmation of the compound's structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for the Ethyl Group in this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH₂- | ~1.9 | Quartet |

| ¹H | -CH₃- | ~0.8 | Triplet |

| ¹³C | -CH₂- | ~30 | - |

| ¹³C | -C(C=O)₂- | ~55 | - |

| ¹³C | -CH₃- | ~10 | - |

Radioligand Binding Assays for Receptor Interaction Profiling and Affinity Determination

Radioligand binding assays are a fundamental tool for characterizing the interaction of this compound with its biological targets, most notably the GABA-A receptor. nih.gov These assays allow for the determination of the compound's binding affinity (Kᵢ) and can provide insights into its mechanism of action.

The basic principle of a radioligand binding assay involves incubating a radiolabeled ligand (a molecule that binds to the receptor of interest) with a preparation of the receptor (e.g., brain membrane homogenates or cells expressing the receptor). The binding of the radioligand is then measured in the presence and absence of increasing concentrations of the unlabeled test compound (in this case, this compound). The unlabeled compound will compete with the radioligand for binding to the receptor.

By measuring the concentration of this compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the binding affinity (Kᵢ) can be calculated. A lower Kᵢ value indicates a higher binding affinity. These assays are crucial for understanding the potency of this compound at its receptor and for comparing its affinity to that of other compounds.

High-Throughput Screening Methodologies in Barbiturate Research

High-throughput screening (HTS) methodologies have revolutionized drug discovery and are increasingly applied in barbiturate research to identify new compounds with desired pharmacological properties. bmglabtech.com HTS involves the automated testing of large libraries of chemical compounds against a specific biological target. bmglabtech.comdanaher.com

In the context of barbiturate research, HTS assays can be designed to identify compounds that modulate the function of the GABA-A receptor. nih.gov These assays are typically performed in a multi-well plate format (e.g., 96, 384, or 1536 wells), allowing for the simultaneous testing of thousands of compounds. danaher.comchemcopilot.com

A common HTS approach for GABA-A receptor modulators involves using a cell-based assay where the cells express the receptor of interest. The assay can be designed to measure changes in intracellular ion concentration or membrane potential upon receptor activation. For example, a fluorescence-based assay could use a dye that is sensitive to changes in chloride ion concentration. Compounds that potentiate the effect of GABA would lead to a greater influx of chloride ions and a corresponding change in fluorescence.

The primary goal of HTS is to identify "hits"—compounds that exhibit activity in the initial screen. bmglabtech.com These hits are then subjected to further testing and optimization to develop them into lead compounds for potential therapeutic applications. HTS allows for the rapid and efficient screening of vast chemical space, accelerating the pace of drug discovery in areas including barbiturate research. chemcopilot.com

Preclinical Neurobiological Investigations and Experimental Models

In Vitro Cellular and Tissue Models for Assessing Neuronal Activity and Synaptic Transmission

In vitro models are indispensable for dissecting the direct actions of Sodium 5-ethylbarbiturate on neural cells and circuits while maintaining a controlled experimental environment. These models allow for detailed electrophysiological and biochemical analysis, free from the systemic complexities of a whole organism.

Primary neuronal cultures, derived from embryonic or early postnatal rodent brain tissue, and acute brain slice preparations, which preserve the local synaptic architecture, are foundational tools in studying the compound's effects nih.govfrontiersin.orgnih.govmetrionbiosciences.com. These preparations allow for direct measurement of electrical potentials and synaptic events frontiersin.orgmetrionbiosciences.com.

Studies using rat hippocampal slice preparations have revealed that pentobarbital (B6593769) exerts a biphasic, concentration-dependent effect on excitatory synaptic transmission nih.govnih.gov. At lower concentrations (e.g., 1-5 µM), it enhances the amplitude of the population spike, suggesting an increase in synaptic efficacy nih.gov. This enhancement is thought to involve both GABA-A and NMDA receptors nih.gov. Conversely, at higher concentrations (0.2-1.0 mM), pentobarbital causes a depression of synaptic field potential amplitudes nih.gov.

In cultured mouse spinal neurons, pentobarbital has been shown to modulate the effects of neurotransmitters scilit.com. Furthermore, research on dissociated glial cells from rat brains in primary culture indicated that pentobarbital could induce morphological changes, causing them to resemble mature protoplasmic astrocytes nih.gov. Pentobarbital has also been observed to modulate intrinsic and GABA-receptor conductances in thalamocortical neurons, increasing the duration of inhibitory postsynaptic currents (IPSCs) nih.gov.

| Preparation Type | Parameter Measured | Key Finding | Concentration Range | Citation |

|---|---|---|---|---|

| Rat Hippocampal Slice | Evoked EPSP and Population Field Potential | Biphasic effect: Enhancement at low concentrations, depression at high concentrations. | 0.04 - 1.0 mM | nih.gov |

| Rat Hippocampal Slice | Population Spike (PS) Amplitude | ~Twofold increase in PS amplitude. | 1 and 5 µM | nih.gov |

| Rat Thalamic Neurons (Slice) | Inhibitory Postsynaptic Currents (IPSCs) | Increased the duration of IPSCs. | EC50 = 53 µM | nih.gov |

| Mouse Spinal Neurons (Culture) | Single GABA-A Receptor Channel Currents | Prolonged bursts of channel openings by increasing mean duration and number of openings. | 50 µM | umich.edu |

| Rat Glial Cells (Primary Culture) | Cell Morphology | Induced morphological changes resembling maturation into protoplasmic astrocytes. | 5 X 10(-4) M | nih.gov |

Receptor binding assays are crucial for identifying the specific molecular targets of this compound and quantifying its affinity for them. These assays typically use radiolabeled ligands to compete for binding sites on receptors within isolated cell membranes or on recombinant receptors expressed in cell lines mdpi.com.

The primary molecular target for pentobarbital is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain mdpi.comcdnsciencepub.comnih.gov. Pentobarbital acts as a positive allosteric modulator of the GABA-A receptor mdpi.com. Binding assays performed on bovine brain membranes have demonstrated that pentobarbital potentiates the binding of the GABA-A agonist [3H]muscimol cdnsciencepub.com. This effect is primarily achieved by increasing the affinity of the lower-affinity GABA binding sites without altering the total number of binding sites cdnsciencepub.com.

Depending on its concentration, pentobarbital can potentiate, directly activate, or block the GABA-A receptor channel nih.gov. Studies using fluorescent labels on recombinant GABA-A receptors have shown that pentobarbital and GABA induce different molecular rearrangements in the receptor's extracellular domain, suggesting distinct structural changes underlie their respective actions nih.gov. Furthermore, pentobarbital modulates the binding of other ligands to the GABA-A receptor complex, such as increasing the binding of benzodiazepine agonists (e.g., [3H]flunitrazepam) and decreasing the binding of inverse agonists cdnsciencepub.com.

| Receptor/Site | Radioligand | Preparation | Effect of Pentobarbital | EC50 / IC50 | Citation |

|---|---|---|---|---|---|

| GABA-A Receptor (GABA site) | [3H]muscimol | Bovine Brain Membranes | Potentiated binding by increasing affinity of low-affinity sites. | EC50 = 276 µM | cdnsciencepub.com |

| GABA-A Receptor (Benzodiazepine site) | [3H]flunitrazepam | Bovine Brain Membranes | Increased binding. | N/A | cdnsciencepub.com |

| GABA-A Receptor (Benzodiazepine site) | [3H]Ro15-4513 (inverse agonist) | Bovine Brain Membranes | Decreased binding. | N/A | cdnsciencepub.com |

| GABA-A Receptor (Channel Blocker Site) | [3H]EBOB | N/A | Allosterically modulates GABA-binding and non-competitively blocks the ion channel. | N/A | mdpi.com |

Computational and Theoretical Approaches in Sodium 5 Ethylbarbiturate Research

Molecular Docking and Dynamics Simulations of Barbiturate-Receptor Complexes

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a barbiturate (B1230296), and its receptor at an atomic level. researchgate.net For sodium 5-ethylbarbiturate, the primary target is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. nih.govwikipedia.org

Molecular Docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. nih.gov In the context of barbiturates, docking studies help identify the specific binding pockets within the GABA-A receptor. unifi.it Barbiturates are known to bind to allosteric sites on the GABA-A receptor, distinct from the GABA binding site itself. drugbank.com These simulations can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-receptor complex. For instance, docking studies have been employed to understand the binding of various ligands to different isoforms of the GABA-A receptor, revealing the importance of specific amino acid residues in the binding pocket. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the barbiturate-receptor complex, simulating the movements of atoms and molecules over time. researchgate.netresearchgate.net This allows for the study of the conformational changes that occur upon ligand binding and their effect on receptor function. researchgate.net MD simulations of the GABA-A receptor have been used to investigate the binding of various modulators and to understand the structural basis of their effects on channel gating. researchgate.netzenodo.org These simulations can reveal how the binding of a barbiturate like this compound can prolong the opening of the chloride ion channel, a key aspect of its mechanism of action. drugbank.com

| Computational Technique | Application in this compound Research | Key Insights Gained |

| Molecular Docking | Prediction of the binding mode of this compound to the GABA-A receptor. | Identification of key amino acid residues involved in binding and the nature of intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| Molecular Dynamics | Simulation of the dynamic behavior of the this compound-GABA-A receptor complex over time. | Understanding of conformational changes in the receptor upon drug binding and the mechanism of allosteric modulation of the ion channel. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing fundamental insights into their structure, stability, and reactivity. nih.govresearchgate.net For this compound, these methods can be used to understand its intrinsic chemical characteristics that govern its biological activity.

The electronic structure of barbituric acid and its derivatives has been the subject of theoretical studies. nih.govresearchgate.net These calculations can determine properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding how the molecule interacts with its biological target. For example, the electrostatic potential can indicate which parts of the molecule are likely to engage in electrostatic interactions with the receptor.

Quantum chemical methods can also be used to analyze the reactivity of this compound. mdpi.com The C5 position of the barbiturate ring is a known active site, capable of acting as both an electrophilic and nucleophilic center. nih.gov Theoretical calculations can quantify the reactivity of different sites within the molecule, helping to explain its chemical behavior and potential metabolic pathways. Furthermore, these methods can be used to study the tautomerism of barbiturates, with the keto-tautomer generally being the most stable form in the gas phase and in solution. nih.gov

| Calculated Property | Relevance to this compound |

| Electron Density Distribution | Reveals the charge distribution across the molecule, indicating regions prone to electrostatic interactions. |

| Molecular Orbital Energies | The energies of the HOMO and LUMO are related to the molecule's ability to donate or accept electrons, influencing its reactivity. |

| Electrostatic Potential | Maps the electrostatic potential on the molecular surface, highlighting regions for interaction with biological macromolecules. |

| Tautomeric Stability | Determines the relative energies of different tautomeric forms, which can influence receptor binding and chemical properties. |

Predictive Modeling for Pharmacokinetic Properties (e.g., Quantitative Structure-Pharmacokinetics Relationships)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is a critical step in the drug discovery process. nih.govresearchgate.net In silico models, such as Quantitative Structure-Pharmacokinetic Relationships (QSPR), are increasingly used for this purpose. researchgate.net These models establish a mathematical relationship between the chemical structure of a compound and its pharmacokinetic properties. nih.gov

For barbiturates, QSPR models can be developed to predict properties like lipophilicity (logP), which influences their ability to cross the blood-brain barrier, and their metabolic stability. nih.gov It is generally accepted that for barbiturates, increased lipophilicity due to larger alkyl groups at the C5 position leads to a shorter duration of action. nih.gov However, some studies have found a poor correlation between logP and the half-life of barbiturates, suggesting that other factors, such as the pKa, may also play a significant role. nih.gov

Predictive models for ADME properties are often built using machine learning algorithms trained on large datasets of compounds with known pharmacokinetic data. spujstmr.in These models can help in the early stages of drug development to screen virtual libraries of compounds and prioritize those with favorable pharmacokinetic profiles, thus reducing the need for extensive experimental testing. acdlabs.com

| Pharmacokinetic Property | Importance for this compound | In Silico Prediction Method |

| Absorption | Determines how well the drug is absorbed into the bloodstream. | Models based on physicochemical properties like logP and polar surface area. |

| Distribution | Influences the drug's ability to reach its target in the central nervous system. | QSPR models relating structural features to the volume of distribution. |

| Metabolism | Affects the duration of action and the formation of active or inactive metabolites. | Prediction of metabolic sites by cytochrome P450 enzymes. |

| Excretion | Determines how the drug and its metabolites are eliminated from the body. | Models predicting renal clearance based on molecular properties. |

Pharmacophore Modeling and Ligand-Based Drug Design for Barbiturate Analogs

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor and elicit a biological response. researchgate.net A pharmacophore model can be generated by superimposing a set of active molecules and extracting their common features. ptfarm.pl

For barbiturates, pharmacophore models can be developed based on known active compounds that modulate the GABA-A receptor. ptfarm.pl These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. ptfarm.pl Once a pharmacophore model is established, it can be used to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

This approach is particularly useful for designing new barbiturate analogs with improved properties, such as enhanced potency, selectivity, or a better pharmacokinetic profile. nih.gov By understanding the key structural requirements for activity, medicinal chemists can rationally design and synthesize new molecules with a higher probability of success. Ligand-based drug design, which relies on the knowledge of other molecules that bind to the biological target, is a valuable strategy when the three-dimensional structure of the receptor is not available. nih.gov

| Pharmacophore Feature | Description | Relevance for Barbiturate Analogs |

| Hydrogen Bond Donor | A group capable of donating a hydrogen atom to form a hydrogen bond. | Essential for interaction with specific amino acid residues in the GABA-A receptor binding site. |

| Hydrogen Bond Acceptor | A group capable of accepting a hydrogen atom to form a hydrogen bond. | Crucial for anchoring the ligand within the binding pocket. |

| Hydrophobic Group | A nonpolar group that interacts favorably with nonpolar regions of the receptor. | Important for overall binding affinity and can influence lipophilicity. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | Can participate in pi-pi stacking or cation-pi interactions with the receptor. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Sodium 5-ethylbarbiturate in laboratory settings?

- Answer : Synthesis typically involves the condensation of ethylurea with diethyl malonate in the presence of sodium ethoxide, followed by purification via recrystallization. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra for ethyl and barbiturate moieties) and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Experimental protocols should adhere to reproducibility standards, with detailed documentation of solvent systems, reaction temperatures, and catalyst ratios .

Q. What safety protocols are critical when handling this compound due to its toxicity profile?

- Answer : Toxicity data indicate moderate acute toxicity (oral LD₅₀: 320 mg/kg in rodents) and risks from decomposition products (e.g., nitrogen oxides, sulfur dioxide). Researchers must use fume hoods for heating experiments, wear nitrile gloves, and implement emergency neutralization protocols for spills. Stability studies under varying pH and temperature conditions are advised to mitigate decomposition risks .

Q. How can researchers ensure the purity and stability of this compound during long-term storage?

- Answer : Purity is validated via melting point analysis (reported range: 198–202°C) and infrared spectroscopy (IR) to detect carbonyl group integrity. Stability is maintained in anhydrous, airtight containers at 4°C, with periodic HPLC checks for degradation products. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological efficacy across studies be systematically resolved?

- Answer : Contradictions may arise from variability in experimental models (e.g., in vitro vs. in vivo) or dosage regimens. A systematic review following Cochrane guidelines (PRISMA framework) should be conducted, including meta-analysis of dose-response data and sensitivity analysis to isolate confounding variables (e.g., solvent carriers). Replication studies under standardized conditions (e.g., ISO 10993 for biocompatibility) are critical .

Q. What mechanistic approaches are suitable for studying this compound’s interaction with neuronal receptors?

- Answer : Advanced techniques include patch-clamp electrophysiology to assess GABAₐ receptor modulation and molecular docking simulations (using SWISS-MODEL or AutoDock) to predict binding affinities. Comparative studies with structural analogs (e.g., 5-cyclohexenyl derivatives) can elucidate substituent effects on receptor selectivity .

Q. How can researchers address discrepancies in reported LD₅₀ values for this compound across toxicological studies?

- Answer : Discrepancies may stem from differences in animal models (e.g., murine vs. canine) or administration routes (oral vs. intravenous). A harmonized study design, adhering to OECD Test Guidelines 423 (acute oral toxicity), should be adopted. Data normalization using allometric scaling and inclusion of positive controls (e.g., phenobarbital) improves cross-study comparability .

Q. What strategies optimize the detection of this compound in complex biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity in serum or tissue samples. Solid-phase extraction (SPE) using C18 cartridges and deuterated internal standards (e.g., d₅-ethylbarbiturate) minimizes matrix effects. Method validation should follow ICH Q2(R1) criteria for linearity (R² > 0.995) and recovery rates (85–115%) .

Methodological Considerations

- Data Tables : Comparative toxicity data (e.g., Table 1) should include LD₅₀ values, exposure routes, and species-specific responses, cross-referenced with CAS 143-76-0 (calcium salt analog) for structural-activity insights .

- Ethical Compliance : Studies involving animal models must document approval from institutional review boards (IRBs) and align with ARRIVE 2.0 guidelines for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.